molecular formula C20H22N4O4 B11564260 2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11564260
M. Wt: 382.4 g/mol
InChI Key: ZWNOWEHLXBLSEV-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 4-methylphenoxy group, a nitro-substituted phenyl ring, and a pyrrolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the nitro group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the hydrazide: The hydrazide moiety can be synthesized by reacting the intermediate with hydrazine hydrate under reflux conditions.

    Final condensation: The final step involves the condensation of the hydrazide with the nitro-substituted phenyl ring in the presence of an appropriate catalyst to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The phenoxy and pyrrolidine groups can undergo nucleophilic substitution reactions with appropriate nucleophiles under basic or acidic conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and pyrrolidine groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide include:

The uniqueness of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide lies in its combination of functional groups, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O4/c1-15-4-7-18(8-5-15)28-14-20(25)22-21-13-16-12-17(24(26)27)6-9-19(16)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,25)/b21-13+

InChI Key

ZWNOWEHLXBLSEV-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.